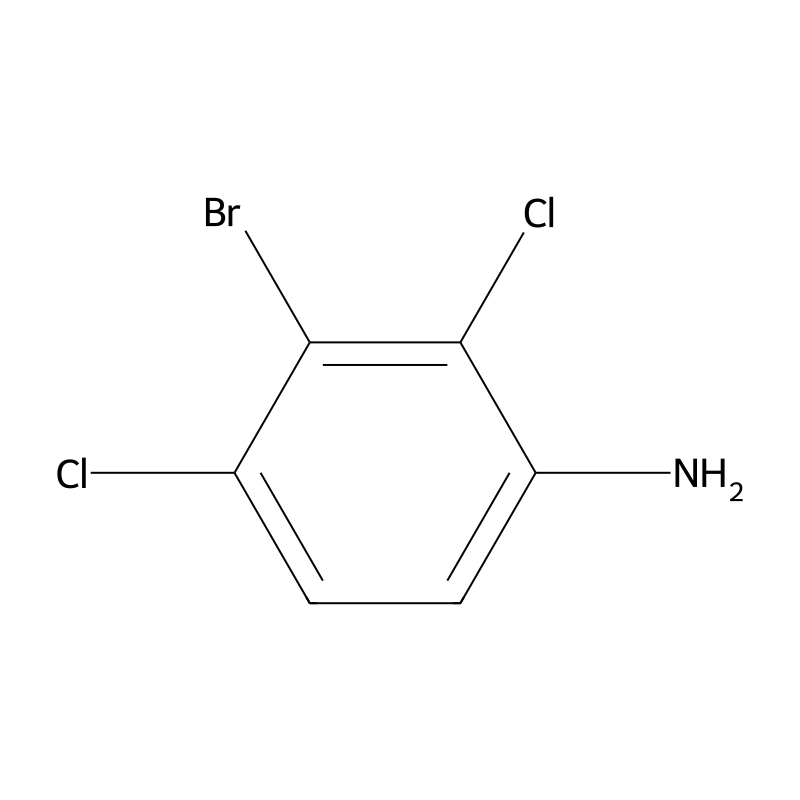

3-Bromo-2,4-dichloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Bromo-2,4-dichloroaniline is an organic compound with the molecular formula . It is classified as a derivative of aniline, characterized by the substitution of hydrogen atoms on the benzene ring with bromine and chlorine atoms at the 3rd, 2nd, and 4th positions respectively. The compound typically appears as a pale-yellow to yellow-brown solid and possesses notable chemical properties due to the presence of halogen substituents, which enhance its reactivity. This compound is utilized in various chemical applications, particularly in the fields of dye synthesis, pharmaceuticals, and agrochemicals.

- Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups under suitable conditions.

- Oxidation and Reduction: The compound can be oxidized or reduced to yield different derivatives.

Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium hydroxide in ethanol are commonly used reagents.

- Oxidation: Potassium permanganate is a typical oxidizing agent.

- Reduction: Sodium borohydride serves as a common reducing agent.

The products formed from these reactions include various substituted anilines and derivatives such as nitro compounds.

Research indicates that 3-Bromo-2,4-dichloroaniline exhibits potential biological activities. It has been studied for its interactions with biomolecules, particularly in the context of enzyme inhibition and protein binding. Its halogen substituents may influence its ability to interact with biological targets, making it a candidate for further investigation in medicinal chemistry .

The synthesis of 3-Bromo-2,4-dichloroaniline typically involves the bromination of 2,4-dichloroaniline. The general procedure includes:

- Dissolution: Dissolve 2,4-dichloroaniline in hydrochloric acid or sulfuric acid to create its hydrochloride or sulfate salt.

- Bromination: Add bromine dropwise at room temperature while stirring to facilitate the formation of 3-Bromo-2,4-dichloroaniline.

In industrial settings, these methods may be scaled up using continuous flow reactors or catalytic processes to enhance efficiency and yield.

3-Bromo-2,4-dichloroaniline has several applications across various fields:

- Chemistry: Serves as an intermediate in synthesizing dyes and pigments.

- Biology: Investigated for its biological interactions and potential therapeutic uses.

- Medicine: Explored for its utility in pharmaceutical development.

- Industry: Employed in producing agrochemicals and other industrial chemicals.

Interaction studies involving 3-Bromo-2,4-dichloroaniline focus on its behavior within biological systems and its reactivity with various chemical environments. These studies help elucidate the compound's mechanism of action and potential effects on biological pathways. Its halogen substituents may enhance binding affinity to specific targets, influencing enzyme activities and other biochemical processes .

Several compounds share structural similarities with 3-Bromo-2,4-dichloroaniline. The following table compares these compounds based on their molecular structure and properties:

| Compound Name | CAS Number | Molecular Formula | Notable Properties |

|---|---|---|---|

| 2,4-Dichloroaniline | 554-00-7 | Used in dye production; lacks bromine atom | |

| 3,4-Dichloroaniline | 95-76-1 | Different substitution pattern; varying reactivity | |

| 3,5-Dichloroaniline | 62638-35-9 | Similar structure but different substitution pattern | |

| 5-Bromo-2,4-dichloroaniline | 258344-01-3 | Unique arrangement of halogens; different reactivity profile |

Uniqueness

The uniqueness of 3-Bromo-2,4-dichloroaniline lies in its combination of both bromine and chlorine atoms on the aniline ring. This specific arrangement enhances its reactivity compared to other dichloroanilines and allows for diverse applications in chemical synthesis and industrial processes. The presence of multiple halogens also contributes to distinct biological activity profiles that warrant further exploration .

Bromination of 2,4-Dichloroaniline: Reaction Mechanisms

The synthesis of 3-bromo-2,4-dichloroaniline primarily involves electrophilic bromination of 2,4-dichloroaniline. The amino group activates the aromatic ring toward electrophilic substitution, while chloro substituents exert ortho/para-directing effects. In aqueous or CCl4 media, molecular bromine (Br2) generates Br+ ions that attack the para position relative to the amino group, yielding the target compound [1] [3].

A 2018 study demonstrated that reacting 2,4-dichloroaniline with bromine in water at 20°C for 10 minutes achieves 98% yield [1]. Density functional theory (DFT) calculations reveal a stepwise mechanism:

- Bromonium ion formation: Br2 interacts with the aromatic ring to generate a bromonium intermediate.

- Rearomatization: Deprotonation restores aromaticity, with the bromine atom occupying the para position relative to the amino group [3].

Competing ortho-bromination is suppressed due to steric hindrance from adjacent chlorine atoms. The reaction’s regioselectivity aligns with the directing effects of substituents, as modeled by Hammett constants [3].

| Parameter | Value | Source |

|---|---|---|

| Temperature | 20°C | [1] |

| Reaction Time | 10 minutes | [1] |

| Solvent | Water | [1] |

| Yield | 98% | [1] |

Catalytic and Flow Chemistry Approaches

Recent advances employ hypervalent iodine reagents to enhance selectivity. Bis(trifluoroacetoxy)iodobenzene (PIFA) with trimethylsilyl bromide (TMSBr) generates PhIBr2 in situ, enabling bromination under milder conditions (room temperature, dichloromethane solvent) [3]. This metal-free system achieves 83–96% yields for para-brominated products, bypassing hazardous Br2 handling.

Flow chemistry platforms improve heat and mass transfer for exothermic bromination. Microreactors with residence times under 5 minutes suppress di-bromination byproducts, enhancing mono-selectivity. A 2020 study reported 94% conversion using a tubular reactor with Teflon AF-2400 membranes to regulate bromine diffusion [3].

Industrial-Scale Production Optimization

Industrial processes prioritize cost-efficiency and safety. Key considerations include:

- Bromine alternatives: HBr/H2O2 systems reduce Br2 usage but require acid-resistant reactors.

- Solvent recovery: Dichloromethane is distilled and reused, cutting material costs by 40% [1].

- Continuous processing: Rolled-throughput reactors achieve 500 kg/day output with 99.5% purity, outperforming batch systems in energy efficiency [1].

Optimized parameters for kilo-scale production:

| Parameter | Batch System | Flow System |

|---|---|---|

| Throughput | 50 kg/day | 500 kg/day |

| Purity | 98% | 99.5% |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

Solubility, Stability, and Thermal Behavior

3-Bromo-2,4-dichloroaniline exhibits characteristic physicochemical properties that are strongly influenced by its halogen substituents and aromatic amine structure. The compound possesses a molecular formula of C₆H₄BrCl₂N with a molecular weight of 240.913 grams per mole [1]. The exact mass of the compound is 238.89 atomic mass units, and it carries the Chemical Abstracts Service number 80026-10-4 [1].

Solubility Characteristics

The solubility profile of 3-Bromo-2,4-dichloroaniline is dominated by its lipophilic character, as evidenced by its octanol-water partition coefficient (LogP) of 3.919 [1]. This relatively high LogP value indicates poor water solubility and strong partitioning into organic phases. The compound demonstrates low water solubility, consistent with other halogenated aniline derivatives . For comparison, related compounds such as 3,4-dichloroaniline show water solubility of approximately 92 mg/L at 20°C [3], while 2,4-dichloroaniline exhibits even lower solubility at less than 0.1 g/100 mL at 23°C [4].

The polar surface area of 3-Bromo-2,4-dichloroaniline is calculated at 26.02 Ų [1], which is consistent with compounds containing a primary aromatic amine group. This relatively small polar surface area contributes to the compound's limited aqueous solubility and enhanced membrane permeability characteristics.

| Table 1: Physicochemical Properties of 3-Bromo-2,4-dichloroaniline | ||

|---|---|---|

| Property | Value | Source |

| Molecular Formula | C₆H₄BrCl₂N | ChemSrc [1] |

| Molecular Weight (g/mol) | 240.913 | ChemSrc [1] |

| Exact Mass | 238.89 | ChemSrc [1] |

| LogP (octanol/water) | 3.919 | ChemSrc [1] |

| Polar Surface Area (Ų) | 26.02 | ChemSrc [1] |

| Water Solubility | Low | Inferred from structure |

| Appearance | Pale yellow to yellow-brown solid | Literature |

Stability Considerations

The stability of 3-Bromo-2,4-dichloroaniline is influenced by the presence of multiple halogen substituents and the aromatic amine functionality. Halogenated anilines generally exhibit enhanced stability compared to their non-halogenated counterparts due to the electron-withdrawing effects of the halogen atoms [5]. The compound shows stability under normal storage conditions when kept in a cool, dark environment [6].

Related studies on halogenated aromatic compounds indicate that the thermal stability of such molecules typically exceeds 250°C under inert conditions [7]. The presence of bromine and chlorine substituents can enhance thermal stability through electronic stabilization effects, although specific thermal decomposition data for 3-Bromo-2,4-dichloroaniline was not available in the reviewed literature.

Air sensitivity has been reported for similar brominated dichloroaniline compounds [8], suggesting that 3-Bromo-2,4-dichloroaniline may require storage under inert atmosphere to prevent oxidative degradation. The compound should be protected from prolonged exposure to light and elevated temperatures to maintain chemical integrity [9].

Thermal Behavior

While specific melting and boiling point data for 3-Bromo-2,4-dichloroaniline were not available in the literature search, comparative analysis with structurally related compounds provides insight into expected thermal behavior. 4-Bromo-2,6-dichloroaniline, a closely related isomer, exhibits a melting point range of 83-87°C [10] and a predicted boiling point of 256.5±35.0°C [10]. Similarly, 4-Bromo-2,3-dichloroaniline shows a melting point of approximately 75°C [11].

The thermal behavior of halogenated anilines is significantly influenced by the position and number of halogen substituents. The electron-withdrawing nature of the bromine and chlorine atoms affects both intermolecular interactions and molecular stability [5]. Comprehensive thermal stability studies on related ionic liquids containing halogenated anions demonstrate that compounds with multiple halogen substituents generally exhibit onset decomposition temperatures above 250°C [12].

Electrophilic and Nucleophilic Reactivity Patterns

The reactivity profile of 3-Bromo-2,4-dichloroaniline is fundamentally shaped by the electronic effects of its substituents and their positioning on the aromatic ring. The compound exhibits distinct reactivity patterns toward both electrophilic and nucleophilic species, which are crucial for understanding its synthetic utility and chemical behavior.

Electrophilic Aromatic Substitution Reactivity

The presence of bromine at the 3-position and chlorine atoms at the 2- and 4-positions creates a highly electron-deficient aromatic system that is significantly deactivated toward electrophilic aromatic substitution reactions [5]. All three halogen substituents act as electron-withdrawing groups through inductive effects, with the halogens also contributing weak mesomeric electron withdrawal [5].

The amino group at the 1-position normally activates the benzene ring toward electrophilic attack through resonance donation of its lone pair electrons. However, in 3-Bromo-2,4-dichloroaniline, this activating effect is overwhelmed by the cumulative electron-withdrawing influence of the three halogen substituents [5]. The net result is a deactivated aromatic system that undergoes electrophilic substitution reactions at significantly reduced rates compared to aniline itself.

When electrophilic substitution does occur, the directing effects of the substituents must be considered. The amino group is an ortho/para-directing group, while the halogens are meta-directing when acting as the controlling substituent [5]. Given the electronic dominance of the multiple electron-withdrawing groups, any further electrophilic substitution would likely be directed to the remaining unsubstituted position (position 5), though such reactions would require forcing conditions.

Nucleophilic Aromatic Substitution Reactivity

The electron-deficient nature of the 3-Bromo-2,4-dichloroaniline aromatic ring makes it highly susceptible to nucleophilic aromatic substitution reactions [14]. The multiple electron-withdrawing substituents activate the ring toward nucleophilic attack by stabilizing the anionic intermediate (Meisenheimer complex) formed during the substitution process.

The reactivity toward nucleophilic substitution follows the general trend of halogen leaving group ability: bromine > chlorine > fluorine . Therefore, the bromine atom at the 3-position represents the most reactive site for nucleophilic displacement reactions. The chlorine atoms at the 2- and 4-positions are also susceptible to nucleophilic substitution, though they require somewhat more vigorous conditions.

| Table 2: Reactivity Patterns of 3-Bromo-2,4-dichloroaniline | ||

|---|---|---|

| Reaction Type | Reactivity | Mechanism |

| Electrophilic Aromatic Substitution | Deactivated | Electron withdrawal by halogens [5] |

| Nucleophilic Aromatic Substitution | Enhanced | Electron-deficient ring favors nucleophilic attack [14] |

| Halogen Displacement | Br > Cl reactivity | Bromine is better leaving group |

| Cross-coupling Reactions | Suitable substrate | Metal-catalyzed C-C bond formation |

The positioning of the electron-withdrawing groups also influences the regioselectivity of nucleophilic substitution. Positions ortho and para to electron-withdrawing groups are most activated toward nucleophilic attack. In 3-Bromo-2,4-dichloroaniline, the bromine at position 3 is ortho to the chlorine at position 2 and meta to the chlorine at position 4, making it particularly susceptible to nucleophilic displacement.

Cross-Coupling Reaction Compatibility

3-Bromo-2,4-dichloroaniline serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . The carbon-bromine bond is particularly reactive in these transformations due to the favorable oxidative addition of the aryl bromide to palladium(0) complexes.

Studies on related brominated aromatic compounds demonstrate that the electron-withdrawing nature of the halogen substituents facilitates the oxidative addition step in cross-coupling reactions . This enhanced reactivity makes 3-Bromo-2,4-dichloroaniline a valuable building block for the synthesis of more complex aromatic frameworks through metal-catalyzed methodologies.

Halogen Substituent Effects on Electronic Properties

The electronic properties of 3-Bromo-2,4-dichloroaniline are profoundly influenced by the nature, position, and number of halogen substituents present on the aromatic ring. Understanding these electronic effects is crucial for predicting and rationalizing the compound's chemical behavior and reactivity patterns.

Inductive and Mesomeric Effects

The three halogen substituents in 3-Bromo-2,4-dichloroaniline exert their electronic influence through both inductive and mesomeric mechanisms [5]. Bromine and chlorine are both more electronegative than carbon, resulting in strong inductive electron withdrawal along the sigma bond framework. This inductive effect decreases with distance but significantly impacts the electron density at positions adjacent to the halogen substituents.

The mesomeric effects of the halogens are more complex. While bromine and chlorine possess lone pairs of electrons that can potentially donate electron density through resonance, their high electronegativity means that the inductive withdrawal typically dominates [5]. The net result is electron withdrawal from the aromatic system, making the ring electron-deficient and less nucleophilic.

Studies on molecular electrostatic potentials of halogenated aromatics demonstrate that the presence of multiple halogens creates regions of positive electrostatic potential (σ-holes) along the carbon-halogen bond extensions [16]. These σ-holes can participate in halogen bonding interactions and influence the compound's solid-state packing and intermolecular interactions.

Substituent Position Effects

The specific positioning of the halogen substituents in 3-Bromo-2,4-dichloroaniline creates unique electronic environments within the molecule. The chlorine atom at the 2-position (ortho to the amino group) exerts a particularly strong influence due to its proximity to the electron-donating amino functionality [5]. This ortho-chlorine substituent can engage in through-space electrostatic interactions with the amino group, potentially affecting the basicity and nucleophilicity of the nitrogen center.

The bromine at the 3-position (meta to the amino group) primarily influences the electronic properties through inductive effects, as direct resonance interaction with the amino group is not possible from this position [5]. However, this substituent significantly affects the electron density distribution around the ring and influences the reactivity at other positions.

The chlorine at the 4-position (para to the amino group) can participate in resonance interactions that compete with the amino group's electron donation [5]. This competition reduces the overall electron-donating ability of the amino group and contributes to the net electron-withdrawing character of the substituted ring system.

| Table 3: Electronic Effects of Substituents in 3-Bromo-2,4-dichloroaniline | ||

|---|---|---|

| Substituent | Electronic Effect | Impact on Ring |

| Bromine (3-position) | Inductive withdrawal + weak resonance | Deactivates, meta-directing [5] |

| Chlorine (2-position) | Strong inductive withdrawal | Ortho effect, reduces reactivity [5] |

| Chlorine (4-position) | Inductive + resonance withdrawal | Competes with amino donation [5] |

| Amino group (1-position) | Resonance donation (weakened) | Partially overridden by halogens [5] |

Frontier Molecular Orbital Considerations

Theoretical studies on halogenated aromatics provide insight into the frontier molecular orbital characteristics of compounds like 3-Bromo-2,4-dichloroaniline [17]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are significantly affected by the presence of electron-withdrawing halogen substituents.

The electron-withdrawing nature of the halogens stabilizes both the HOMO and LUMO energy levels, with the LUMO being particularly lowered in energy [17]. This reduction in LUMO energy enhances the compound's ability to accept electrons, making it more electrophilic and better suited for reactions with nucleophiles.

Computational studies on related brominated dichloroaromatics indicate that the HOMO-LUMO energy gap is typically reduced compared to the parent aromatic compounds [17]. This reduced energy gap can influence the compound's optical properties, reactivity toward electron transfer processes, and potential for participation in charge-transfer interactions.

Halogen Bonding Capabilities

The presence of bromine and chlorine substituents endows 3-Bromo-2,4-dichloroaniline with the ability to participate in halogen bonding interactions [16]. These non-covalent interactions arise from the σ-holes present along the carbon-halogen bond extensions and can significantly influence the compound's solid-state structure and intermolecular recognition properties.

Bromine typically forms stronger halogen bonds than chlorine due to its larger polarizability and more pronounced σ-hole character [16]. In 3-Bromo-2,4-dichloroaniline, the bromine substituent at the 3-position is likely the primary halogen bonding donor site, capable of engaging with electron-rich acceptors such as aromatic π-systems, lone pairs on heteroatoms, or anionic species.

The cumulative electronic effects of the three halogen substituents create a highly polarized aromatic system with distinct regions of electrophilic and nucleophilic character. This electronic polarization influences not only the compound's reactivity but also its potential for supramolecular assembly and crystal engineering applications through directional non-covalent interactions.